
1-Nonyl-2,2'-bipyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nonyl-2,2’-bipyridin-1-ium: is an organic compound with the molecular formula C19H28N2 . It belongs to the bipyridine family, which consists of compounds containing two pyridine rings connected by a single bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nonyl-2,2’-bipyridin-1-ium typically involves the alkylation of 2,2’-bipyridine with nonyl halides under basic conditions. The reaction proceeds through the formation of a quaternary ammonium salt. The general reaction scheme is as follows:
Starting Materials: 2,2’-bipyridine and nonyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like acetonitrile or ethanol.
Industrial Production Methods
Industrial production of 1-Nonyl-2,2’-bipyridin-1-ium may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-Nonyl-2,2’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nonyl chain, with reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxides of 1-Nonyl-2,2’-bipyridin-1-ium.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted nonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-Nonyl-2,2’-bipyridin-1-ium involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
1-Nonyl-2,2’-bipyridin-1-ium can be compared with other bipyridine derivatives:
2,2’-Bipyridine: A simpler bipyridine derivative without the nonyl chain.
4,4’-Di-n-nonyl-2,2’-bipyridine: A similar compound with nonyl groups at the 4,4’ positions.
1,10-Phenanthroline: Another bidentate ligand with a similar structure but different electronic properties.
Conclusion
1-Nonyl-2,2’-bipyridin-1-ium is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural features and reactivity make it an important subject of study in coordination chemistry, biology, medicine, and advanced materials research.
Eigenschaften
CAS-Nummer |
183957-78-0 |
|---|---|
Molekularformel |
C19H28N2+2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1-nonyl-2-pyridin-1-ium-2-ylpyridin-1-ium |
InChI |
InChI=1S/C19H27N2/c1-2-3-4-5-6-7-11-16-21-17-12-9-14-19(21)18-13-8-10-15-20-18/h8-10,12-15,17H,2-7,11,16H2,1H3/q+1/p+1 |
InChI-Schlüssel |
LSACLUJUELEUJV-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCCCCC[N+]1=CC=CC=C1C2=CC=CC=[NH+]2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


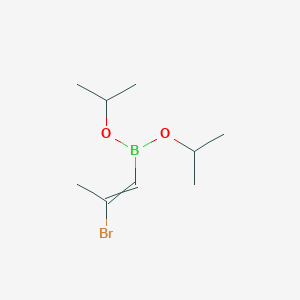

![Dichloro[bis(octadecanoyloxy)]stannane](/img/structure/B14273608.png)
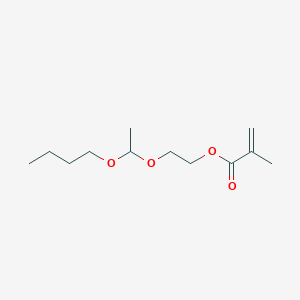
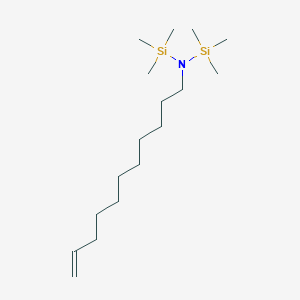
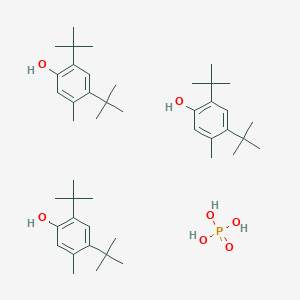
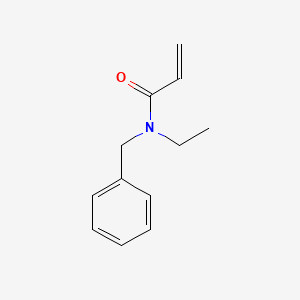
![3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol](/img/structure/B14273665.png)
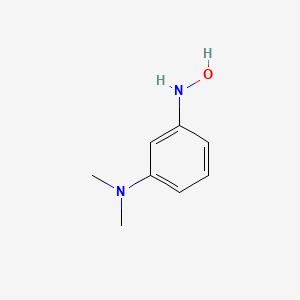
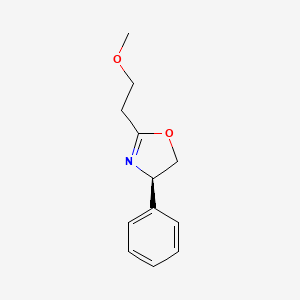


![[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid](/img/structure/B14273682.png)

